molecular formula C20H27N3O2 B2457530 N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide CAS No. 1436331-91-7

N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide

Cat. No.: B2457530
CAS No.: 1436331-91-7
M. Wt: 341.455
InChI Key: SVYOBHAQTKKBCU-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a propanamide group, and a phenyl ring, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diamines with appropriate electrophiles under basic conditions.

    Attachment of the Propanamide Group: The propanamide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Incorporation of the Phenyl Ring: The phenyl ring can be attached via nucleophilic substitution reactions, where a phenyl halide reacts with a nucleophile under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the phenyl ring or piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, especially those involving piperazine derivatives.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to physiological effects. The phenyl ring and propanamide group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4-piperazinyl)benzamide: Similar structure but lacks the prop-2-ynyl group.

    N-Methyl-N-[[4-(4-piperazinyl)phenyl]methyl]propanamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.

Uniqueness

N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is unique due to the presence of the prop-2-ynyl group, which can impart additional reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological or chemical functions.

Biological Activity

N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound's structure can be broken down into several key functional groups:

  • Dimethylamine group : Contributes to the compound's basicity and potential interaction with biological targets.
  • Piperazine moiety : Known for its role in various pharmacological activities, including antipsychotic and anxiolytic effects.
  • Propanamide backbone : Provides stability and influences the compound's solubility and interaction with biomolecules.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant findings:

  • Anticancer Properties :
    • Studies have shown that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity towards A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, suggesting that similar activity may be expected from this compound .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. This action leads to apoptosis in rapidly dividing cells, a common target for anticancer therapies .
  • Receptor Interaction :
    • The piperazine component suggests potential interactions with neurotransmitter receptors, including serotonin and dopamine receptors, which could lead to psychotropic effects or modulation of mood .

Case Studies

Several studies have focused on the biological implications of similar compounds:

StudyCompoundCell LineFindings
Piperazine derivativeA549Moderate cytotoxicity observed
Cycloplatinated complexHeLaInduced apoptosis via tubulin inhibition
Dimethylaminophenyl complexVariousSignificant receptor binding affinity

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

  • Cytotoxicity : A study reported that certain piperazine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Computational analyses indicated favorable binding interactions with target proteins involved in cancer progression, supporting the hypothesis that these compounds could serve as lead candidates for drug development .

Properties

IUPAC Name

N,2-dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-5-10-22-11-13-23(14-12-22)20(25)18-8-6-17(7-9-18)15-21(4)19(24)16(2)3/h1,6-9,16H,10-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYOBHAQTKKBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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